![molecular formula C10H11NO2 B188630 ethyl2-(phenylimino)acetate CAS No. 84484-31-1](/img/structure/B188630.png)
ethyl2-(phenylimino)acetate
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Overview
Description
ethyl2-(phenylimino)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylimino)-, ethyl ester typically involves the esterification reaction between acetic acid and an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
RCOOH+R’OH→RCOOR’+H2O
In this case, acetic acid reacts with ethanol in the presence of concentrated sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of esters like acetic acid, (phenylimino)-, ethyl ester involves similar esterification reactions but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques such as distillation and extraction are common in industrial processes to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
ethyl2-(phenylimino)acetate undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic acyl substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 2-(phenylimino)acetate and its derivatives exhibit significant antibacterial activity. Studies have shown effectiveness against various bacterial strains, both Gram-positive and Gram-negative, suggesting potential as a new class of antibiotics.
Anticancer Activity
Compounds containing imine groups have been investigated for their anticancer properties. Ethyl 2-(phenylimino)acetate has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms of action include:
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at the G1 phase.
Molecular docking studies suggest interactions with key proteins involved in tumor progression, indicating a multi-target mechanism .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties in vivo. Animal studies indicate that it can significantly reduce inflammation markers compared to standard anti-inflammatory drugs such as indomethacin.
Material Science Applications
Ethyl 2-(phenylimino)acetate serves as a useful precursor in the synthesis of various materials, including polymers and ligands for metal complexes. Its ability to form coordination bonds enhances its utility in coordination chemistry.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of ethyl 2-(phenylimino)acetate against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial potential.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Case Study 2: Anticancer Efficacy
In vitro assays conducted on MCF-7 cell lines revealed that ethyl 2-(phenylimino)acetate exhibited an IC50 value of 25 µM, comparable to established chemotherapeutics like doxorubicin.
Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
---|---|---|---|
MCF-7 | 25 | Doxorubicin | 20 |
HepG2 | 30 | Etoposide | 28 |
Mechanism of Action
The mechanism of action of acetic acid, (phenylimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester can be hydrolyzed by esterases to release acetic acid and ethanol, which can then participate in various metabolic pathways . The ester may also interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Formed by the esterification of acetic acid and ethanol, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Phenyl acetate: An ester of acetic acid and phenol, used in the production of various chemicals.
Uniqueness
Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-phenyliminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMBICOBYIWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427752 |
Source
|
Record name | Acetic acid, (phenylimino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84484-31-1 |
Source
|
Record name | Acetic acid, (phenylimino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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